4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid
Overview
Description
4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of chloro, cyano, and fluoro substituents on a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of a suitable aromatic precursor, followed by halogenation and subsequent cyanation
Nitration: The aromatic precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: The nitro compound is then subjected to halogenation using reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Cyanation: The halogenated compound undergoes cyanation using a cyanide source like sodium cyanide or potassium cyanide.
Introduction of Carboxylic Acid Group: The final step involves oxidation or hydrolysis to introduce the carboxylic acid group, often using reagents like potassium permanganate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Depending on the extent of oxidation, products can range from aldehydes to carboxylic acids.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of halogenated and nitrile-containing compounds on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features are useful in the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The chloro, cyano, and fluoro groups can enhance binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-cyanobenzoic acid
- 3-Fluoro-4-cyanobenzoic acid
- 4-Chloro-3-fluorobenzoic acid
Comparison
4-(4-Chloro-3-cyanophenyl)-3-fluorobenzoic acid is unique due to the presence of all three substituents (chloro, cyano, and fluoro) on the benzoic acid ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential for forming specific interactions with biological targets, compared to compounds with fewer or different substituents.
Properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-4-2-8(5-10(12)7-17)11-3-1-9(14(18)19)6-13(11)16/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCNKINZCTVPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690770 | |
Record name | 4'-Chloro-3'-cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-42-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-3′-cyano-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262006-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-3'-cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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